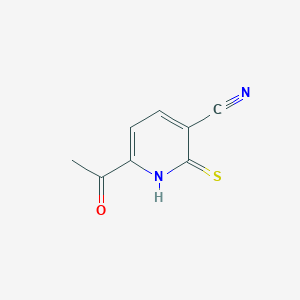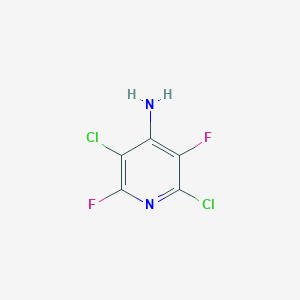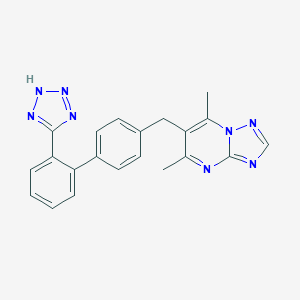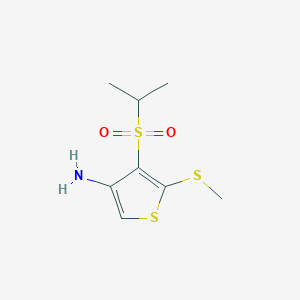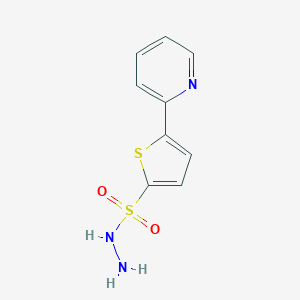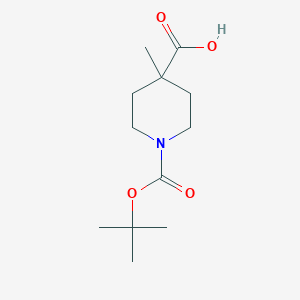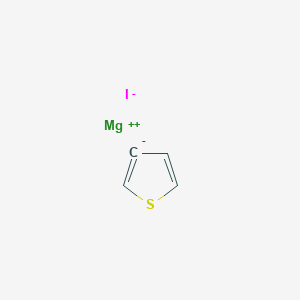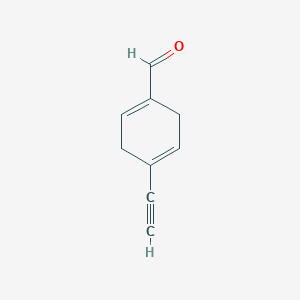
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, also known as ECDC, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. ECDC is a highly reactive and unstable compound that can be synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde in lab experiments is its unique properties, which make it an ideal candidate for a variety of scientific research applications. However, one of the main limitations of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is its instability, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, including the development of new synthesis methods to improve the yield and stability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde and its potential use in the treatment of various diseases.
Métodos De Síntesis
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized using several methods, including the reaction of 4-ethynylcyclohexa-2,5-diene-1,4-diol with a suitable oxidizing agent. Another method involves the reaction of 4-ethynylcyclohexa-2,5-dien-1-ol with a suitable oxidizing agent in the presence of a base. The yield of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be improved by using a high concentration of the oxidizing agent and a low concentration of the base.
Aplicaciones Científicas De Investigación
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been extensively studied for its potential use in organic synthesis, as it can be used as a building block for the synthesis of various organic compounds. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique properties of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde make it an ideal candidate for use in a variety of scientific research applications.
Propiedades
Número CAS |
178742-96-6 |
|---|---|
Nombre del producto |
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde |
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-ethynylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3,6-7H,4-5H2 |
Clave InChI |
VWIMBTLDVPMGPK-UHFFFAOYSA-N |
SMILES |
C#CC1=CCC(=CC1)C=O |
SMILES canónico |
C#CC1=CCC(=CC1)C=O |
Sinónimos |
1,4-Cyclohexadiene-1-carboxaldehyde, 4-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



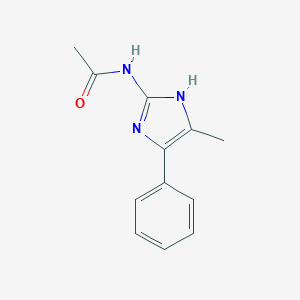

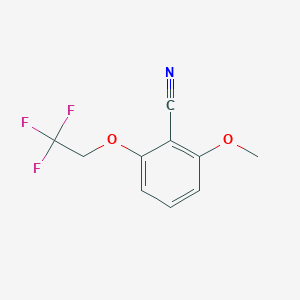
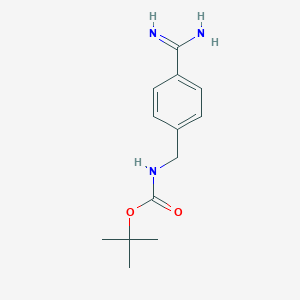
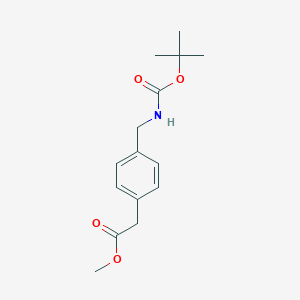
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
